(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Overview
Description
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is an organic compound characterized by the presence of both a dimethoxyphenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) in an ethanol solvent, which reduces the aldehyde groups to the corresponding alcohols.
Industrial Production Methods: On an industrial scale, the synthesis may involve more robust and scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.
Types of Reactions:
Oxidation: The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanal or (3,4-Dimethoxyphenyl)(pyridin-2-yl)carboxylic acid.
Reduction: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science industry, derivatives of this compound are explored for their potential use in the development of novel polymers and advanced materials with specific electronic properties.
Mechanism of Action
The biological activity of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is primarily attributed to its ability to interact with cellular proteins and enzymes. The methoxy groups and the pyridinyl moiety can form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group attached at the 3-position.
(3,4-Dimethoxyphenyl)(pyridin-4-yl)methanol: Pyridinyl group attached at the 4-position.
(3,4-Dimethoxyphenyl)(pyridin-2-yl)ethanol: Ethanol moiety instead of methanol.
Uniqueness: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the pyridinyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.
Biological Activity
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group and a pyridin-2-yl moiety, which contribute to its biological properties. The presence of methoxy groups enhances lipophilicity and may influence interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have been evaluated for their potency against Mycobacterium tuberculosis. In one study, compounds were tested for their minimum inhibitory concentration (MIC) values, revealing promising antimicrobial activity against various strains, including those resistant to standard treatments .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. A related flavonoid derived from similar structural motifs showed effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating potential for therapeutic use in inflammatory conditions. The binding affinity studies confirmed strong interactions with target proteins involved in inflammation .
Anticonvulsant Activity
In pharmacological studies, this compound and its derivatives were evaluated for anticonvulsant effects. In vivo studies indicated that certain modifications led to enhanced efficacy in seizure models, suggesting the compound's potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's efficacy against M. tuberculosis, revealing that specific derivatives maintained significant activity with good metabolic stability. The results indicated that structural modifications could enhance both potency and selectivity against bacterial targets .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory activity, a derivative exhibited strong inhibition of COX enzymes with an IC50 value significantly lower than that of standard drugs. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Pharmacokinetics and Toxicity Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable profiles for some derivatives of the compound. High gastrointestinal absorption rates and low toxicity levels were reported, indicating the potential for safe therapeutic applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYZNLXCQEPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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